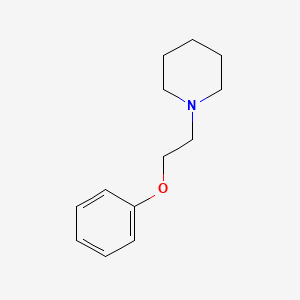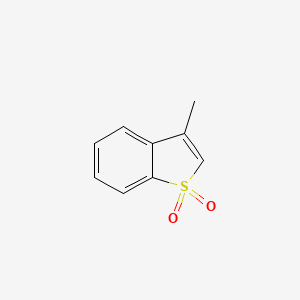
3-Methylbenzothiophene 1,1-dioxide
Overview
Description
3-Methylbenzothiophene 1,1-dioxide is a chemical compound with the formula C9H8O2S. Its molecular weight is 180.224 . It is also known by other names such as 3-Methyl-benzo(b)thiophene-1,1-dioxide, Benzo[b]thiophene, 3-methyl-, 1,1-dioxide, and 3-Methyl-1-thiaindene 1,1-dioxide .
Molecular Structure Analysis
The molecular structure of 3-Methylbenzothiophene 1,1-dioxide can be viewed as a 2D Mol file or a computed 3D SD file . The structure is based on the benzothiophene backbone with a methyl group at the 3rd position and two oxygen atoms forming a dioxide group .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methylbenzothiophene 1,1-dioxide are not available, benzothiophene derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of novel anticancer agents .Physical And Chemical Properties Analysis
3-Methylbenzothiophene 1,1-dioxide has a density of 1.3±0.1 g/cm3, a boiling point of 368.1±25.0 °C at 760 mmHg, and a flash point of 233.2±15.8 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Scientific Research Applications
OLED Materials Development
3-Methylbenzothiophene 1,1-dioxide derivatives have been studied for their potential in organic light-emitting diode (OLED) applications. Specifically, disubstituted dibenzothiophene-5,5-dioxide molecular materials have demonstrated efficient blue-electroluminescence, indicating their utility in the development of OLED devices. These materials exhibit significant potential for use in blue to purplish blue OLEDs, with some achieving high performance in terms of brightness and efficiency (Grisorio et al., 2010).
Photophysical Properties for Lighting Applications
The synthesis and structural analysis of a tris-cyclometalated iridium(III) complex of 2-(5,5-dioxidodibenzothiophen-3-yl)pyridine have been explored, revealing its bright green photoluminescence. This compound's luminescent properties suggest potential applications in lighting and display technologies, particularly for achieving specific color emissions (Tavaslı et al., 2007).
Catalytic Applications in Desulfurization
The use of 3-Methylbenzothiophene 1,1-dioxide derivatives in oxidative desulfurization processes has been investigated, with certain derivatives serving as catalysts or reactants in the removal of sulfur from fuels. This application is critical for producing cleaner fuels and reducing sulfur emissions from combustion engines (Hao et al., 2020).
Electronic and Optical Material Development
Dibenzothiophene-S,S-dioxide derivatives, including those related to 3-Methylbenzothiophene 1,1-dioxide, have been synthesized to create stable, highly-efficient blue emitters for electronic and optical devices. These materials have been shown to improve electron affinity and offer bright blue emission, indicating their suitability for various electronic and optical applications (Perepichka et al., 2005).
Theoretical Studies on Molecular Properties
Theoretical studies have been conducted on derivatives of 3-Methylbenzothiophene 1,1-dioxide to understand their structural, vibrational, and electronic properties. These studies provide insight into the molecular behavior of these compounds and their potential applications in various fields, including material science and chemical synthesis (Arjunan et al., 2015).
Safety And Hazards
Future Directions
While specific future directions for 3-Methylbenzothiophene 1,1-dioxide are not available, benzothiophene derivatives have been the focus of research for their potential anticancer effects . This suggests that 3-Methylbenzothiophene 1,1-dioxide could also be a subject of future research in medicinal chemistry.
properties
IUPAC Name |
3-methyl-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-7-6-12(10,11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZNDCIMXHKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214257 | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzothiophene 1,1-dioxide | |
CAS RN |
6406-91-3 | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



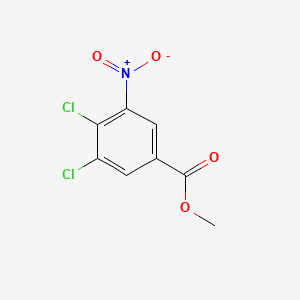



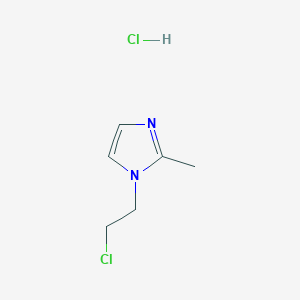



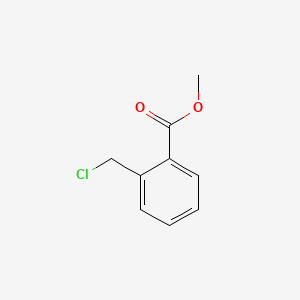



![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)
